PKC Inhibition Selectivity Over PKA
K-252C inhibits PKC with an IC50 of 2.45 µM and exhibits ~10-fold selectivity over PKA (IC50 = 25.7 µM) . In contrast, staurosporine is a non-selective kinase inhibitor that inhibits PKC but also broadly inhibits other protein kinases without defined selectivity . The substitution of one indole nitrogen by a non-glycosidic indolocarbazole lacking an aminoalkyl side chain in K-252C results in increased selectivity for PKC relative to staurosporine .
| Evidence Dimension | PKC inhibition potency and PKA selectivity |
|---|---|
| Target Compound Data | PKC IC50 = 2.45 µM; PKA IC50 = 25.7 µM; ~10-fold selectivity |
| Comparator Or Baseline | Staurosporine: non-selective kinase inhibitor; lacks defined PKC/PKA selectivity |
| Quantified Difference | K-252C provides ~10-fold selectivity for PKC over PKA, whereas staurosporine does not exhibit this selectivity window. |
| Conditions | In vitro kinase inhibition assays; ATP-competitive, cell-permeable reversible inhibition |
Why This Matters
For experiments requiring selective PKC inhibition without confounding PKA activity, K-252C provides a defined selectivity window unavailable with non-selective staurosporine.
